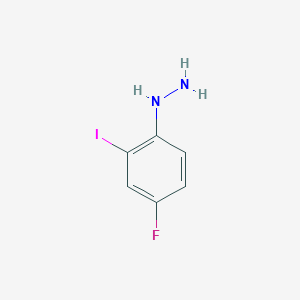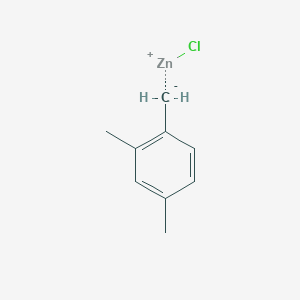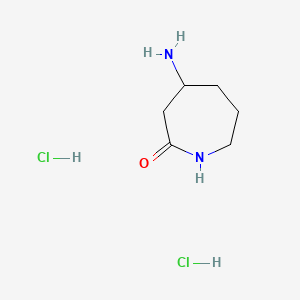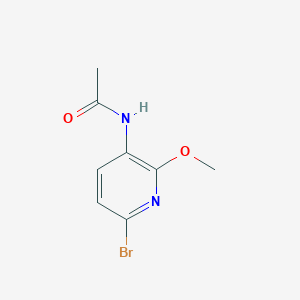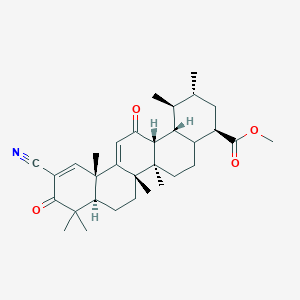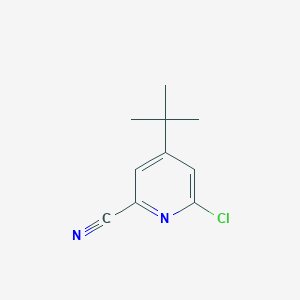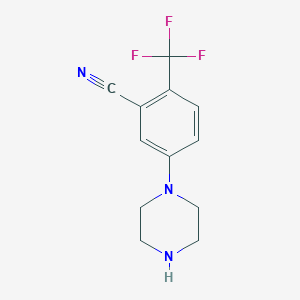
5-(Piperazin-1-yl)-2-(trifluoromethyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Piperazin-1-yl)-2-(trifluoromethyl)benzonitrile is a chemical compound that features a piperazine ring and a trifluoromethyl group attached to a benzonitrile core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperazin-1-yl)-2-(trifluoromethyl)benzonitrile typically involves the reaction of 2-(trifluoromethyl)benzonitrile with piperazine under specific conditions. One common method involves the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction. The mixture is usually heated to a temperature range of 80-100°C for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
5-(Piperazin-1-yl)-2-(trifluoromethyl)benzonitrile can undergo several types of chemical reactions, including:
Substitution Reactions: The piperazine ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring, leading to the formation of various derivatives.
Coupling Reactions: The benzonitrile core can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reaction conditions typically involving a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and lithium aluminum hydride (LiAlH4) for reduction are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are often employed in coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperazine derivatives, oxidized or reduced forms of the compound, and more complex molecules resulting from coupling reactions.
Aplicaciones Científicas De Investigación
5-(Piperazin-1-yl)-2-(trifluoromethyl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and chemical resistance.
Mecanismo De Acción
The mechanism of action of 5-(Piperazin-1-yl)-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various biological receptors, while the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Fluoro-4-(piperazin-1-yl)benzonitrile
- 3-Fluoro-5-(piperazin-1-yl)benzonitrile
- 3-(Piperazin-1-yl)-5-(trifluoromethyl)pyridazine
Uniqueness
5-(Piperazin-1-yl)-2-(trifluoromethyl)benzonitrile is unique due to the presence of both a piperazine ring and a trifluoromethyl group, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the piperazine ring provides a versatile site for further functionalization and interaction with biological targets.
Propiedades
Fórmula molecular |
C12H12F3N3 |
|---|---|
Peso molecular |
255.24 g/mol |
Nombre IUPAC |
5-piperazin-1-yl-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C12H12F3N3/c13-12(14,15)11-2-1-10(7-9(11)8-16)18-5-3-17-4-6-18/h1-2,7,17H,3-6H2 |
Clave InChI |
CFEWQERYFPNRDF-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=CC(=C(C=C2)C(F)(F)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


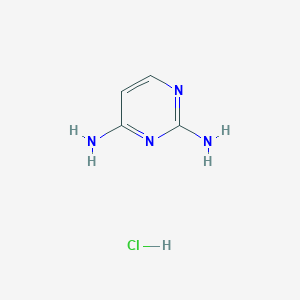
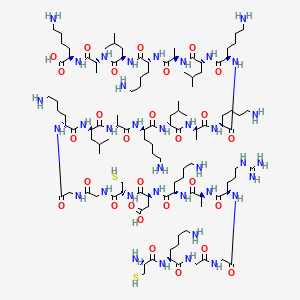
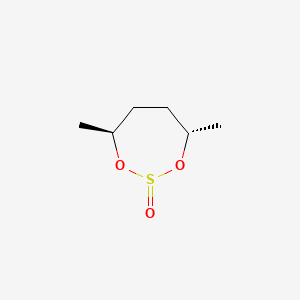
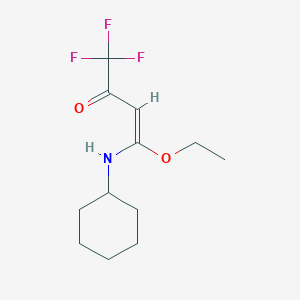
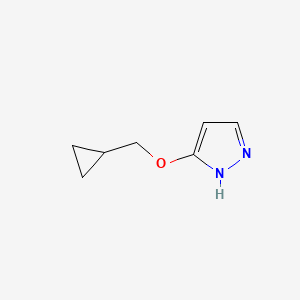
![2,2,2-Trideuterio-1-[3-(difluoromethyl)-2-fluorophenyl]ethanamine;hydrochloride](/img/structure/B13917705.png)


